5-Chloro-2-methyl-4-isothiazolin-3-one
Overview
Description
Methylchloroisothiazolinone is an organic compound with the chemical formula C4H4ClNOS. It is a member of the isothiazolinone class of heterocycles, which are widely used as biocides. This compound is a white solid that melts near room temperature and is known for its effectiveness against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi .
Scientific Research Applications
Methylchloroisothiazolinone has a wide range of scientific research applications. In chemistry, it is used as a biocide in various formulations, including paints, adhesives, and industrial water treatment systems . In biology and medicine, it is employed as a preservative in cosmetics, personal care products, and pharmaceuticals due to its antimicrobial properties . The compound is also used in environmental studies to assess its impact on microbial communities and its potential as a pollutant .
Mechanism of Action
Target of Action
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) primarily targets microorganisms , including bacteria, fungi, and algae . It is used as a biocide in various applications, such as in aircraft fuel systems , due to its potent antimicrobial properties.
Mode of Action
CMIT acts by disrupting the metabolic pathways of the targeted microorganisms. It inhibits their growth and metabolism rapidly, followed by irreversible cell damage that results in loss of viability . CMIT achieves this by breaking the bonds in the proteins of bacteria and algae , effectively killing most aerobic and anaerobic bacteria .
Biochemical Pathways
The biochemical pathways affected by CMIT involve dehydrogenase enzymes . These enzymes play a crucial role in the metabolism of microorganisms. By disrupting these pathways, CMIT inhibits the growth and metabolism of the microorganisms, leading to their death .
Pharmacokinetics
Therefore, its bioavailability and impact on human health are subject to its concentration and the nature of exposure .
Result of Action
The primary result of CMIT’s action is the effective control of microbial growth. It has shown good activity against various microbial isolates . In addition to its biocidal effects, CMIT also exhibits certain levels of corrosion inhibition effects on materials like the 7B04 aluminum alloy, which is commonly used in aircraft fuel systems .
Action Environment
The efficacy and stability of CMIT can be influenced by environmental factors. For instance, in aircraft fuel systems, the presence of liquid water, temperature, suitable pH, and organic matter can facilitate a conducive environment for the proliferation of microorganisms . In such environments, CMIT can effectively control microbial growth and related problems . It’s worth noting that cmit is stable in acidic media .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methyl-4-isothiazolin-3-one has an active sulfur moiety that can oxidize thiol-containing residues . This property allows it to disrupt the metabolic pathways involving dehydrogenase enzymes , thereby inhibiting the growth and metabolism of cells .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. For instance, it has been found to markedly inhibit phagocytic oxidative burst and cellular cytokine secretion in rat alveolar macrophages . It also has the ability to rapidly inhibit the growth and metabolism of cells, followed by irreversible cell damage resulting in loss of viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves the disruption of metabolic pathways. It inhibits the activity of dehydrogenase enzymes, which play a crucial role in cellular metabolism . This disruption leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit certain levels of short-term and long-term corrosion inhibition effects at concentrations of 100 mg L −1 and 60 mg L −1, respectively .
Metabolic Pathways
This compound disrupts the metabolic pathways involving dehydrogenase enzymes . This disruption leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Preparation Methods
Methylchloroisothiazolinone is synthesized through the cyclization of amides derived from carboxylic acid precursors. The synthetic route typically involves the reaction of 3-chloro-2-methylpropionamide with sulfur monochloride, followed by cyclization to form the isothiazolinone ring . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the quantification and purification of the compound .
Chemical Reactions Analysis
Methylchloroisothiazolinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s active sulfur moiety allows it to oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria . Common reagents used in these reactions include sulfur monochloride and various oxidizing agents. The major products formed from these reactions are typically more stable derivatives of the original compound .
Comparison with Similar Compounds
Methylchloroisothiazolinone is often compared with other isothiazolinones, such as methylisothiazolinone, benzisothiazolinone, octylisothiazolinone, and dichlorocthylisothiazolinone . While all these compounds share similar biocidal properties, methylchloroisothiazolinone is unique in its high efficacy and broad-spectrum activity. . This combination enhances its antimicrobial properties and extends its range of applications.
Properties
IUPAC Name |
5-chloro-2-methyl-1,2-thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNRXBZYEKSXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26530-03-0 (hydrochloride) | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9034286 | |
Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.018 mm Hg at 25 °C | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ligroin (60-90 °C) | |
CAS No. |
26172-55-4 | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26172-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylchloroisothiazolinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-methyl-2H-isothiazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYLCHLOROISOTHIAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEL7T5QRPN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
54-55 °C | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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